2,4-Dihydroxy-3-methylbenzaldehyde

Description

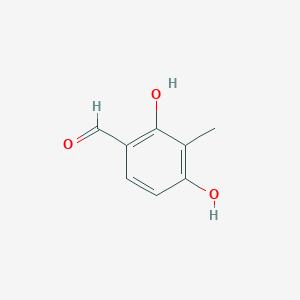

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPMHYFEQDBXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064161 | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6248-20-0 | |

| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-3-methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2,4-dihydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-3-METHYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X373W842S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde from 2-Methylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a key chemical transformation: the synthesis of 2,4-Dihydroxy-3-methylbenzaldehyde from 2-methylresorcinol. This process is of significant interest in medicinal chemistry and drug development due to the utility of the product as a versatile building block for more complex molecules.

Core Synthesis Methodology: Vilsmeier-Haack Formylation

The primary route for the synthesis of this compound from 2-methylresorcinol is the Vilsmeier-Haack reaction. This formylation reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an electron-rich aromatic ring. In this specific application, 2-methylresorcinol (also known as 2,6-dihydroxytoluene) is treated with a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or, as in the cited protocol, phosphorochloride.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-donating hydroxyl and methyl groups of 2-methylresorcinol direct the formylation to the C4 position, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the Vilsmeier-Haack formylation of 2-methylresorcinol to produce this compound, based on the cited experimental protocol.[1]

| Parameter | Value |

| Starting Material | 2-Methylresorcinol (5.0 g, 40.3 mmol) |

| Reagents | N,N-Dimethylformamide (6.2 mL, 80.65 mmol), Phosphorochloride (8.1 mL, 88.61 mmol) |

| Solvent | Ethyl acetate (100 mL) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Product Yield | 4.9 g (79.9%) |

| Purification Method | Silica gel column chromatography |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-methylresorcinol via a Vilsmeier-Haack type reaction.[1]

Materials:

-

2-Methylresorcinol (2,6-dihydroxytoluene)

-

N,N-Dimethylformamide (DMF)

-

Phosphorochloride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a suitable reaction vessel, combine N,N-dimethylformamide (6.2 mL, 80.65 mmol) and phosphorochloride (8.1 mL, 88.61 mmol).

-

To this mixture, add 2-methylresorcinol (5.0 g, 40.3 mmol) and ethyl acetate (100 mL).

-

Stir the resulting reaction mixture at room temperature for 2 hours.

-

Upon completion of the reaction, as monitored by an appropriate technique (e.g., TLC), combine the reaction solution with additional ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Filter the mixture to remove the desiccant.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-methyl-2,4-dihydroxybenzaldehyde (4.9 g, 79.9% yield).[1]

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 2-methylresorcinol.

References

An In-depth Technical Guide to 2,4-Dihydroxy-3-methylbenzaldehyde (CAS: 6248-20-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-3-methylbenzaldehyde, a versatile aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound, also known as 4-formyl-2-methylresorcinol, is a substituted aromatic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6248-20-0 | [1] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Methyl-2,4-dihydroxybenzaldehyde, 4-Formyl-2-methylresorcinol | [1] |

| Appearance | Light-red or Yellow-Brown powder or crystals | |

| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 351.00 °F (177.22 °C) | [2] |

| SMILES | CC1=C(C=CC(=C1O)C=O)O | [1] |

| InChI | InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 | [1] |

Spectral Data

While experimental spectral data for this compound is not widely available in the searched literature, data for the closely related compound, 2,4-dihydroxybenzaldehyde, provides a valuable reference.

2.1. Infrared (IR) Spectroscopy

The IR spectrum of a similar compound, 2,4-dihydroxybenzaldehyde, shows characteristic peaks for the hydroxyl and carbonyl groups.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | ~3388 | [3] |

| C=O Stretch | ~1627 | [3] |

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra for the related compound 2,4-dihydroxybenzaldehyde in DMSO-d₆ are as follows:

-

¹H NMR (400 MHz, DMSO-d₆): δ (ppm) = 10.73 (s, 2H, OH), 9.92 (s, 1H, CHO), 7.52 (d, J = 8.8 Hz, 1H), 6.39 (dd, J = 8.8, 2.4 Hz, 1H), 6.32 (d, J = 2.4 Hz, 1H).

-

¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) = 163.2, 162.1, 146.7, 135.3, 109.0, 107.1, 104.7.[3]

For this compound, the presence of the methyl group would introduce an additional signal in the ¹H NMR spectrum (around 2.1-2.3 ppm) and an additional signal in the upfield region of the ¹³C NMR spectrum. The aromatic signals would also be expected to show different splitting patterns due to the change in substitution.

2.3. Mass Spectrometry

The mass spectrum of 2,4-dihydroxybenzaldehyde shows a molecular ion peak at m/z 138.[4] For this compound, the molecular ion peak would be expected at m/z 152, corresponding to its molecular weight.

Synthesis and Purification

The synthesis of this compound can be achieved through the formylation of 2-methylresorcinol. The Vilsmeier-Haack reaction is a suitable method for this transformation.

3.1. Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylresorcinol

This protocol is a representative procedure based on established methods for the formylation of resorcinol derivatives.[5][6][7]

Materials:

-

2-Methylresorcinol

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Ice

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.1 eq) and anhydrous acetonitrile. Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Formylation: Dissolve 2-methylresorcinol (1.0 eq) in anhydrous acetonitrile and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.[8]

3.2. Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on structurally similar compounds provides insights into its potential therapeutic applications.

4.1. Anti-inflammatory and Anticancer Potential

The related compound, 2,4-dihydroxybenzaldehyde, has demonstrated anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[9] It has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells.[9] Furthermore, Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Hsp90, a molecular chaperone often overexpressed in cancer cells, suggesting a potential anticancer role.

A benzaldehyde derivative isolated from a marine fungus has been reported to exert anti-inflammatory effects by suppressing the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[10] This pathway is a crucial regulator of cellular processes, including inflammation and apoptosis.

4.2. Putative Signaling Pathway

Based on the activity of structurally related compounds, a putative mechanism of action for this compound could involve the modulation of inflammatory and cell survival pathways.

Caption: Putative signaling pathway modulated by this compound.

Applications in Drug Development and Research

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds and complex molecules with potential therapeutic properties.[11] Its utility in the development of Schiff base ligands for coordination chemistry also opens avenues for the creation of novel catalysts and materials. The presence of hydroxyl and aldehyde functionalities allows for diverse chemical modifications, making it an attractive scaffold for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Due to its potential for dermal sensitization, it is prohibited for use as a fragrance ingredient.[1][2]

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]

- 3. rsc.org [rsc.org]

- 4. 2,4-Dihydroxybenzaldehyde | C7H6O3 | CID 7213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 6248-20-0 [chemicalbook.com]

- 9. biomolther.org [biomolther.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Research Chemical [benchchem.com]

spectroscopic data for 2,4-Dihydroxy-3-methylbenzaldehyde (¹H NMR, ¹³C NMR, IR, MS)

Introduction: 2,4-Dihydroxy-3-methylbenzaldehyde is an aromatic aldehyde with potential applications in various fields of chemical synthesis and materials science. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its role in chemical reactions. This technical guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data for this compound. Detailed experimental protocols for obtaining this data are also presented to aid researchers in their laboratory practices.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.25 | s | 1H | OH (C2) |

| 9.68 | s | 1H | CHO |

| 7.30 | d, J=8.5 Hz | 1H | H-6 |

| 6.45 | d, J=8.5 Hz | 1H | H-5 |

| 2.09 | s | 3H | CH₃ |

| 5.5 (broad) | s | 1H | OH (C4) |

Note: The chemical shift of the C4-hydroxyl proton can be variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | CHO |

| 162.8 | C4 |

| 161.0 | C2 |

| 134.5 | C6 |

| 115.0 | C1 |

| 110.2 | C5 |

| 108.7 | C3 |

| 8.6 | CH₃ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (phenolic) |

| 2925 | Medium | C-H stretch (aromatic) |

| 2855 | Medium | C-H stretch (methyl) |

| 1645 | Strong | C=O stretch (aldehyde) |

| 1600, 1580, 1470 | Medium-Strong | C=C stretch (aromatic ring) |

| 1280 | Strong | C-O stretch (phenol) |

| 850 | Medium | C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ (Molecular Ion) |

| 151 | 85 | [M-H]⁺ |

| 123 | 40 | [M-CHO]⁺ |

| 95 | 30 | [M-CHO-CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. For a typical ¹H experiment, 16 to 32 scans are accumulated with a relaxation delay of 1-2 seconds. For ¹³C NMR spectroscopy, the same sample is used. A proton-decoupled ¹³C NMR spectrum is acquired with a larger number of scans (typically 1024 or more) due to the lower natural abundance of the ¹³C isotope. The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Alternatively, the KBr pellet method can be used, where a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion analysis, a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared. The solution is introduced into the ion source of the mass spectrometer. Electron Ionization (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Visualization

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2,4-Dihydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dihydroxy-3-methylbenzaldehyde, a substituted phenolic aldehyde with significant potential in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities, with a focus on its relevance to drug development.

Chemical Identity and Structure

This compound, also known as 4-Formyl-2-methylresorcinol, is an aromatic organic compound.[1] Its structure features a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 4, a methyl (-CH₃) group at position 3, and a formyl (-CHO) group at position 1. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds and a subject of interest for its biological properties.[2]

Structure:

The IUPAC name for this compound is This compound .[1]

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 6248-20-0 |

| PubChem CID | 80395 |

| InChI | InChI=1S/C8H8O3/c1-5-7(10)3-2-6(4-9)8(5)11/h2-4,10-11H,1H3 |

| SMILES | CC1=C(C=CC(=C1O)C=O)O |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties is provided below. It is important to note that while some data for the target compound are readily available, specific experimental spectroscopic data and a definitive melting point are not widely reported in public databases. Therefore, data for the closely related analog, 2,4-dihydroxybenzaldehyde, is provided for comparison where necessary.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 177.22 °C (351.00 °F) | [4] |

| Melting Point | 135-137 °C (for analog 2,4-dihydroxybenzaldehyde) |

Spectroscopic Data (Analog and Predicted)

The following tables provide an overview of the expected spectroscopic characteristics. The IR and Mass Spectrum data are based on the unmethylated analog, 2,4-dihydroxybenzaldehyde, while the NMR data is based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy of Analog (2,4-dihydroxybenzaldehyde)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (broad) |

| ~2900-2800 | C-H stretching (aldehyde) |

| ~1650 | C=O stretching (aldehyde) |

| ~1600, 1450 | C=C stretching (aromatic) |

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.7 | Singlet | Aldehyde proton (-CHO) |

| ~11.0 | Singlet | Phenolic proton (2-OH) |

| ~6.5-7.5 | Multiplet | Aromatic protons |

| ~2.2 | Singlet | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~110-160 | Aromatic carbons |

| ~15-20 | Methyl carbon (-CH₃) |

Mass Spectrometry of Analog (2,4-dihydroxybenzaldehyde)

| m/z | Interpretation |

| 138 | Molecular ion [M]⁺ |

| 137 | [M-H]⁺ |

| 110 | [M-CO]⁺ |

| 109 | [M-CHO]⁺ |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of 2-methylresorcinol to yield this compound.[5]

Materials:

-

2-methylresorcinol

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine N,N-dimethylformamide (2.0 equivalents) and phosphorus oxychloride (2.2 equivalents) at 0 °C with stirring to form the Vilsmeier reagent.

-

To this mixture, add a solution of 2-methylresorcinol (1.0 equivalent) in ethyl acetate.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by carefully pouring it into a beaker of crushed ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to identify chemical shifts, multiplicities, and integration values to confirm the structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the sample using a Fourier-transform infrared (FTIR) spectrometer, either as a KBr pellet or using an ATR accessory.

-

Analyze the spectrum to identify characteristic functional group frequencies, such as the O-H, C-H (aldehyde), and C=O stretches.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization - EI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Biological Activity and Signaling Pathways

This compound and its derivatives have been investigated for several biological activities relevant to drug development.

Anti-inflammatory Activity

Phenolic aldehydes are known to possess anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways. It is hypothesized that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and MAPK signaling pathways.

Hsp90 Inhibition

Derivatives of 2,4-dihydroxybenzaldehyde have been identified as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making it an attractive target for cancer therapy. Key client proteins include AKT, C-RAF, and CDK4.

Experimental and Synthetic Workflows

The following diagram illustrates the workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a versatile chemical intermediate with demonstrated potential for applications in drug discovery and development, particularly in the areas of anti-inflammatory and anti-cancer research. Its synthesis is achievable through established organic reactions, and its structure lends itself to further modification to generate novel bioactive compounds. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this compound.

References

solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,4-Dihydroxy-3-methylbenzaldehyde in common laboratory solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Data Presentation: Solubility of this compound

The solubility of this compound is influenced by its molecular structure, which includes two hydroxyl groups and an aldehyde functional group, allowing for hydrogen bonding with polar solvents. The presence of the aromatic ring and a methyl group also contributes to its interaction with a range of solvents.

While comprehensive quantitative solubility data in a wide array of organic solvents is not extensively documented in publicly available literature, the following table summarizes the existing information. It is important to note that some of the data is qualitative or estimated.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Temperature (°C) |

| Polar Protic | Water | H₂O | 4779 mg/L (estimated)[1] | 25 |

| Methanol | CH₃OH | Slightly Soluble[2] | Not Specified | |

| Ethanol | C₂H₅OH | Soluble[1] | Not Specified | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Slightly Soluble[2] | Not Specified |

| Acetone | C₃H₆O | Data not available | - | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available | - | |

| Ethyl Acetate | C₄H₈O₂ | Data not available | - | |

| Nonpolar | Dichloromethane | CH₂Cl₂ | Data not available | - |

| Chloroform | CHCl₃ | Data not available | - | |

| Toluene | C₇H₈ | Data not available | - | |

| Hexane | C₆H₁₄ | Data not available | - |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the isothermal shake-flask method, which is a reliable technique for establishing equilibrium solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with inert, sealed caps (e.g., Teflon-lined screw caps)

-

Syringes and solvent-compatible membrane filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial. Ensure there is an excess of undissolved solid to guarantee saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. It is crucial to avoid disturbing the solid material at the bottom of the vial.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

discovery and history of substituted hydroxybenzaldehydes

An In-depth Technical Guide on the Discovery and History of Substituted Hydroxybenzaldehydes

Introduction

Substituted hydroxybenzaldehydes are a class of organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a formyl (-CHO) group, along with other potential substituents. These molecules are of paramount importance in the chemical and pharmaceutical industries, serving as crucial intermediates in the synthesis of a vast array of products, including pharmaceuticals, fragrances, agrochemicals, and dyes. Their history is a chronicle of foundational organic chemistry, marking key advancements in synthetic methodologies that have enabled the large-scale production of valuable compounds.

This technical guide delves into the discovery and historical development of substituted hydroxybenzaldehydes. It provides a detailed overview of the seminal synthetic reactions that defined their synthesis, complete with experimental protocols and comparative data. For researchers, scientists, and drug development professionals, this document aims to offer a thorough understanding of the historical context and practical synthesis of this versatile class of molecules.

Discovery and Early History: The Case of Vanillin

The story of substituted hydroxybenzaldehydes is inextricably linked to one of the world's most popular flavor compounds: vanillin (4-hydroxy-3-methoxybenzaldehyde).

-

1858: Isolation from Nature: The first significant milestone was the isolation of vanillin as a relatively pure substance by French biochemist Nicolas-Theodore Gobley.[1][2] He achieved this by evaporating a vanilla extract to dryness and recrystallizing the resulting solids from hot water.[1][2]

-

1874: First Chemical Synthesis: The demand for vanilla flavoring far exceeded the supply from natural vanilla beans, creating a strong incentive for chemical synthesis.[3][4] In 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann successfully deduced the chemical structure of vanillin and, in a landmark achievement, developed its first synthesis from coniferin, a glucoside found in pine bark.[1][2][4][5]

-

Industrial Production Begins: This breakthrough led Tiemann and Haarmann to found the company 'Haarmann & Reimer' (now part of Symrise), which began the first industrial-scale production of vanillin.[3][4][5]

-

1876: A New Route from Guaiacol: Just two years later, Karl Reimer, working with Tiemann, synthesized vanillin from guaiacol.[1][3] This work was part of their broader development of what is now known as the Reimer-Tiemann reaction, a foundational method for the ortho-formylation of phenols.[6][7]

By the late 19th century, synthetic vanillin derived from eugenol (from clove oil) was commercially available.[1][3] The 1930s saw another major shift, with production moving to lignin-containing waste from the paper pulping industry, which made synthetic vanillin significantly more accessible.[1][3][4] Today, while some production still utilizes lignin, most synthetic vanillin is produced from petrochemical precursors like guaiacol.[1][4]

Key Historical Synthetic Methodologies

The quest to synthesize vanillin and other hydroxybenzaldehydes spurred the development of several key named reactions in organic chemistry. These methods provided the foundational tools for aromatic formylation.

The Reimer-Tiemann Reaction

Discovered by Karl Reimer and Ferdinand Tiemann in 1876, this reaction was the first general method for the ortho-formylation of phenols.[6][7][8] It typically involves reacting a phenol with chloroform (CHCl₃) in the presence of a strong base, which introduces a formyl group primarily at the ortho position to the hydroxyl group.[7][9]

The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as the electrophilic species.[8][9] The electron-rich phenoxide ion attacks the dichlorocarbene, and subsequent hydrolysis of the resulting intermediate yields the hydroxybenzaldehyde.[8][9] The reaction is often carried out in a biphasic solvent system due to the poor solubility of hydroxides in chloroform.[7][8]

Detailed Experimental Protocol: Synthesis of Salicylaldehyde from Phenol

-

Preparation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a solution of sodium hydroxide (60g) in water (100mL) is prepared.

-

Addition of Phenol: Phenol (25g) is added to the flask, and the mixture is heated to 60-65°C with constant stirring until the phenol is completely dissolved.

-

Addition of Chloroform: Chloroform (60g) is added dropwise from the dropping funnel over a period of approximately one hour. The reaction is exothermic, and the temperature should be maintained at 65-70°C.

-

Reaction: After the addition is complete, the mixture is refluxed with continuous stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).

-

Workup: The excess chloroform is removed by steam distillation. The remaining alkaline solution is cooled and acidified with dilute hydrochloric acid.

-

Purification: The resulting mixture is steam distilled again. Salicylaldehyde, being volatile in steam, distills over with water. The oily layer of salicylaldehyde is separated from the aqueous layer, dried over anhydrous sodium sulfate, and purified by distillation under reduced pressure.

The Duff Reaction

First described by James C. Duff in the 1930s and 1940s, the Duff reaction is a formylation method for electron-rich aromatic compounds, particularly phenols and anilines.[10][11] It uses hexamethylenetetramine (HMTA or hexamine) as the formylating agent, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid.[10][12] The reaction proceeds via electrophilic aromatic substitution, where the active electrophile is an iminium ion generated from the protonated hexamine.[11][13] The initial product is an imine, which is subsequently hydrolyzed to the aldehyde during acidic workup.[11][12] The Duff reaction shows a strong preference for formylation at the ortho position to the hydroxyl group.[11]

Detailed Experimental Protocol: Synthesis of 3,5-Di-tert-butylsalicylaldehyde

-

Preparation: A mixture of 2,4-di-tert-butylphenol (20.6g), hexamethylenetetramine (28g), and glacial acetic acid (200mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

Reaction: The mixture is heated under reflux for 5 hours.

-

Hydrolysis: After refluxing, a solution of concentrated sulfuric acid (40mL) in water (200mL) is carefully added to the hot reaction mixture. The heating is continued for an additional 1 hour to ensure complete hydrolysis of the intermediate imine.

-

Workup: The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 100mL).

-

Purification: The combined ether extracts are washed with water, a saturated sodium bicarbonate solution, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization from a suitable solvent (e.g., hexane) to yield the pure 3,5-di-tert-butylsalicylaldehyde.

The Dakin Reaction

Discovered by Henry Drysdale Dakin in 1909, the Dakin reaction is not a method for synthesizing hydroxybenzaldehydes but rather a transformation of them.[14][15] This reaction is an organic redox process where an ortho- or para-hydroxybenzaldehyde (or ketone) reacts with hydrogen peroxide in a basic medium to form a benzenediol and a carboxylate.[14][16][17] The reaction is mechanistically related to the Baeyer-Villiger oxidation and involves the migration of the aryl group, leading to the formation of a phenyl ester intermediate, which is then hydrolyzed.[16][17] This reaction was historically important for converting readily available hydroxybenzaldehydes into valuable diphenolic compounds like hydroquinone and catechol.

Detailed Experimental Protocol: Oxidation of Salicylaldehyde to Catechol

-

Preparation: Salicylaldehyde (12.2g) is dissolved in a solution of sodium hydroxide (4g) in water (50mL) in a beaker. The solution is cooled in an ice bath to below 10°C.

-

Addition of Oxidant: A 30% hydrogen peroxide solution (12mL) is added dropwise to the cooled solution with vigorous stirring, ensuring the temperature does not rise above 15-20°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stand at room temperature for 12-24 hours. The solution will typically darken in color.

-

Workup: The reaction mixture is acidified with dilute sulfuric acid. The resulting solution is then extracted with diethyl ether (3 x 50mL).

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate. The solvent is evaporated to yield crude catechol. The product can be further purified by sublimation or recrystallization from a mixture of toluene and hexane.

Quantitative Data Summary

The efficiency and outcome of these historical syntheses vary significantly based on the substrate and specific reaction conditions. The table below summarizes key comparative data for these methods.

| Reaction | Discoverer(s) | Year | Key Reagents | Typical Substrate | Primary Product(s) | Typical Yield Range |

| Reimer-Tiemann | Karl Reimer, F. Tiemann | 1876 | Phenol, Chloroform, Strong Base | Phenols, Naphthols | ortho-Hydroxybenzaldehydes | 30-80%[18] |

| Duff Reaction | James C. Duff | ~1941 | Phenol, Hexamethylenetetramine | Electron-rich Phenols | ortho-Hydroxybenzaldehydes | 20-95%[10][12] |

| Dakin Reaction | Henry D. Dakin | 1909 | Hydroxybenzaldehyde, H₂O₂ | o- or p-Hydroxybenzaldehydes | Benzenediols | Generally high |

Biological Activity and Signaling

Substituted hydroxybenzaldehydes are not merely synthetic intermediates; they often possess significant biological activity. Their phenolic hydroxyl group makes them effective antioxidants. 4-Hydroxybenzaldehyde, for instance, has demonstrated antioxidant and GABAergic neuromodulation activity.[19] Many derivatives are studied for antimicrobial, anti-inflammatory, and antitumor properties.[20][21]

The antioxidant activity of phenolic compounds like hydroxybenzaldehydes is a critical aspect of their biological function. They can donate a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS), thereby terminating damaging free-radical chain reactions.

Conclusion

The history of substituted hydroxybenzaldehydes is a compelling narrative that begins with the quest to replicate a natural flavor and evolves into the development of fundamental reactions in organic synthesis. The work of pioneers like Tiemann, Reimer, Duff, and Dakin provided chemists with a robust toolkit for the formylation and transformation of phenolic compounds. These historical methods, while sometimes supplanted by modern, more efficient processes, laid the essential groundwork for the synthesis of countless molecules that are integral to the pharmaceutical, flavor, and materials science industries today. Understanding this history provides invaluable context for contemporary researchers and professionals engaged in the ongoing development of novel synthetic routes and bioactive compounds.

References

- 1. Indispensable Flavor - Vanillin [snowballmachinery.com]

- 2. acs.org [acs.org]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. Vanillin [chemeurope.com]

- 5. symrise.com [symrise.com]

- 6. organicreactions.org [organicreactions.org]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. byjus.com [byjus.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Duff醛基化反应 | www.wenxuecity.com [wenxuecity.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Introduction to the Dakin Reaction and its medicinal application.pptx [slideshare.net]

- 16. Dakin oxidation - Wikipedia [en.wikipedia.org]

- 17. Dakin Reaction [organic-chemistry.org]

- 18. US3365500A - Hydroxybenzaldehyde process - Google Patents [patents.google.com]

- 19. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]

- 20. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

theoretical properties and molecular modeling of 2,4-Dihydroxy-3-methylbenzaldehyde

An In-Depth Technical Guide on the Theoretical Properties and Molecular Modeling of 2,4-Dihydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde, a derivative of benzaldehyde featuring two hydroxyl groups and a methyl group.[1] Its molecular structure, possessing hydroxyl and aldehyde functional groups, makes it a valuable and versatile synthetic intermediate in medicinal and organic chemistry.[1] This compound serves as a crucial building block for the synthesis of more complex molecules, including Schiff bases, chromene, and flavonoid analogs, which are investigated for their wide range of biological activities.[1][2] The presence of the phenolic hydroxyl groups and the aldehyde allows for diverse chemical transformations and metal chelation.[1]

The strategic placement of the methyl group at the 3-position influences the molecule's electron density and steric properties, providing a point of interest for structure-activity relationship (SAR) studies.[1] Understanding the theoretical properties and potential molecular interactions of this compound is paramount for its effective application in drug design and materials science. This whitepaper provides a comprehensive overview of its computed properties, molecular modeling studies, and the experimental protocols used for its analysis.

| Property | Value |

| IUPAC Name | This compound[3] |

| Molecular Formula | C₈H₈O₃[3] |

| Molecular Weight | 152.15 g/mol [3][4] |

| Canonical SMILES | CC1=C(C=CC(=C1O)C=O)O[3] |

| InChI Key | AOPMHYFEQDBXPZ-UHFFFAOYSA-N[3] |

| CAS Number | 6248-20-0[3] |

| Physical Description | Solid |

| Boiling Point | 344.00 to 346.00 °C @ 760.00 mm Hg[5] |

| Flash Point | 351.00 °F (177.22 °C)[5] |

| Solubility | Soluble in alcohol; Water solubility estimated at 4779 mg/L @ 25 °C[5] |

Theoretical Properties: A Computational Perspective

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the structural and electronic properties of molecules. These theoretical calculations are essential for understanding reactivity, spectroscopic characteristics, and potential biological interactions before extensive experimental work is undertaken.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 2,4-dihydroxy-3-methyl benzaldehyde, 6248-20-0 [thegoodscentscompany.com]

Technical Guide: Physicochemical Properties of 2,4-Dihydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting and boiling points, of 2,4-Dihydroxy-3-methylbenzaldehyde. It includes experimental protocols for the determination of these properties and for the synthesis of the compound.

Core Data Presentation

The following table summarizes the available quantitative data for this compound.

| Property | Value | Conditions |

| Melting Point | Data not readily available in cited literature. | N/A |

| Boiling Point | 344.00 to 346.00 °C[1] | At 760.00 mm Hg |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the formylation of 2-methylresorcinol. The following protocol is a representative example.

Materials:

-

2-methylresorcinol

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, N,N-dimethylformamide (6.2 mL, 80.65 mmol) is mixed with phosphorus oxychloride (8.1 mL, 88.61 mmol).

-

To this mixture, 2-methylresorcinol (5.0 g, 40.3 mmol) and ethyl acetate (100 mL) are added.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

Upon completion of the reaction, the solution is combined with ethyl acetate.

-

The organic phase is dried with anhydrous sodium sulfate and then filtered to remove the desiccant.

-

The filtrate is concentrated under reduced pressure.

-

The final product, 3-methyl-2,4-dihydroxybenzaldehyde, is purified by silica gel column chromatography, yielding approximately 4.9 g (79.9% yield).

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline sample is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using the capillary method.

Apparatus:

-

Thiele tube or other heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heat source

Procedure:

-

A few milliliters of the liquid sample are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis of this compound.

References

chemical reactivity and stability of 2,4-Dihydroxy-3-methylbenzaldehyde

An In-depth Technical Guide to the Chemical Reactivity and Stability of 2,4-Dihydroxy-3-methylbenzaldehyde

Introduction

This compound, also known as 4-Formyl-2-methylresorcinol, is an aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of chemical compounds.[1] Its structure, incorporating a reactive aldehyde group and two phenolic hydroxyl groups on a benzene ring, makes it a versatile building block in medicinal chemistry and organic synthesis.[1] The presence of the methyl group at the 3-position influences the molecule's steric and electronic properties, differentiating it from the more common 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde).[1][2]

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support its application in the laboratory.

Chemical and Physical Properties

This compound is typically an off-white crystalline powder.[3] Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4-Formyl-2-methylresorcinol, 3-Methyl-β-resorcylaldehyde | [3][5] |

| CAS Number | 6248-20-0 | [4] |

| Molecular Formula | C₈H₈O₃ | [4] |

| Molecular Weight | 152.15 g/mol | [4][6] |

| Melting Point | 150 °C | [5] |

| Boiling Point | 345.7 °C at 760 mmHg | [3][5] |

| Density | 1.331 g/cm³ | [3] |

| Flash Point | 177.1 °C | [3] |

Table 1: Physical and Chemical Properties of this compound.

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the formylation of 2-methylresorcinol. The Vilsmeier-Haack reaction is a widely cited and effective method for this transformation.[5][7][8]

Vilsmeier-Haack Reaction

This reaction involves the formylation of an electron-rich aromatic ring, such as 2-methylresorcinol, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8] The electrophilic Vilsmeier reagent attacks the aromatic ring, followed by hydrolysis to yield the aldehyde.[8]

| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference(s) |

| 2-Methylresorcinol | 1. DMF, POCl₃ 2. H₂O | Ethyl Acetate | 2 hours | 79.9% | [5][7] |

Table 2: Summary of Vilsmeier-Haack Synthesis of this compound.

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its three functional groups: the aldehyde and the two hydroxyl groups. The hydroxyl groups, particularly the one at the 4-position, activate the aromatic ring, making it susceptible to further electrophilic substitution.

Aldehyde Group Reactions: Knoevenagel Condensation

The aldehyde group readily undergoes condensation reactions with active methylene compounds. A prominent example is the Knoevenagel condensation, which is used to synthesize coumarin derivatives.[9] For instance, the reaction with malononitrile in the presence of a base yields 7-hydroxy-3-carboxycoumarin, an important scaffold in drug discovery.[9]

| Active Methylene Cmpd. | Catalyst/Solvent | Reaction Time | Yield | M.P. of Product (°C) | Reference(s) |

| Malononitrile | NaHCO₃ / Water | 4.5 hours | 85% | 248-250 | [9] |

Table 3: Quantitative Data for Knoevenagel Condensation with 2,4-Dihydroxybenzaldehyde*.

Note: Data is for the parent compound 2,4-dihydroxybenzaldehyde, but the protocol is analogous for the 3-methyl derivative.

Caption: Experimental workflow for Knoevenagel condensation.[9]

Hydroxyl Group Reactions: Regioselective Alkylation

The phenolic hydroxyl groups can be alkylated to form ethers. Due to electronic and steric factors, the hydroxyl group at the 4-position is more nucleophilic and less sterically hindered than the one at the 2-position. This allows for regioselective alkylation at the 4-position under controlled conditions. Using a mild base like cesium bicarbonate (CsHCO₃) in acetonitrile has been shown to be effective for mono-alkylation, minimizing the formation of di-alkylated byproducts.[10] This regioselectivity is crucial for synthesizing 4-alkoxy-2-hydroxybenzaldehyde derivatives, which are valuable precursors for pharmaceuticals and functional materials.[10]

Chemical Stability and Storage

Storage Conditions

For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be kept away from incompatible materials and foodstuff containers.[3]

Degradation

Specific quantitative studies on the degradation of this compound under various conditions (e.g., exposure to light, varying pH, or high temperatures) are not extensively documented in the reviewed literature. Phenolic aldehydes can be susceptible to oxidation, especially under basic conditions or upon exposure to air and light over prolonged periods. The presence of two hydroxyl groups may increase this susceptibility. Further stability studies are recommended to fully characterize its degradation profile.

Safety and Toxicology

This compound is associated with several hazards. It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Code | Description | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][11] |

| Skin Irritation | H315 | Causes skin irritation | [3][4][11] |

| Eye Irritation | H319 | Causes serious eye irritation | [3][4][11] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [3][4][11] |

Table 4: GHS Hazard Classification for this compound.

Handling Precautions

-

Ventilation: Handle in a well-ventilated place or under a chemical fume hood to avoid breathing dust.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[3]

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[3]

Appendices: Experimental Protocols

Protocol: Synthesis via Vilsmeier-Haack Reaction[5][7]

Materials:

-

2-Methylresorcinol (5.0 g, 40.3 mmol)

-

N,N-Dimethylformamide (DMF) (6.2 mL, 80.65 mmol)

-

Phosphorus oxychloride (POCl₃) (8.1 mL, 88.61 mmol)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, mix N,N-dimethylformamide (6.2 mL) and phosphorus oxychloride (8.1 mL) at 0-5 °C. Allow the mixture to stir.

-

Slowly add a solution of 2-methylresorcinol (5.0 g) in ethyl acetate (100 mL) to the flask while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into chilled water to hydrolyze the intermediate.

-

Extract the aqueous layer with ethyl acetate. Combine the organic phases.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain this compound.

Protocol: Knoevenagel Condensation with Malononitrile[9]

Materials:

-

2,4-Dihydroxybenzaldehyde* (1.38 g, 10 mmol)

-

Malononitrile (0.80 g, 12.5 mmol)

-

0.05 M Sodium bicarbonate (NaHCO₃) solution (50 mL)

-

1 M Sodium bicarbonate (NaHCO₃) solution (20 mL)

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, combine 2,4-dihydroxybenzaldehyde (1.38 g) and malononitrile (0.80 g).

-

Add 50 mL of 0.05 M aqueous NaHCO₃ solution.

-

Stir the mixture vigorously at room temperature for 1.5 hours.

-

Add 1.25 mL of concentrated HCl to the mixture.

-

Heat the mixture to 90°C and stir for 1 hour.

-

Cool the mixture, then add 20 mL of 1 M aqueous NaHCO₃ solution.

-

Heat the mixture again to 90°C and stir for 2 hours.

-

Cool the final solution to room temperature and, while stirring, acidify to a pH of 2.0 with concentrated HCl.

-

Place the flask in an ice bath (0-5°C) to facilitate precipitation.

-

Collect the precipitate by vacuum filtration and dry the solid to obtain the crude product.

-

The product can be further purified by recrystallization.

*Protocol is for 2,4-dihydroxybenzaldehyde and serves as a representative method.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. 2,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. GSRS [precision.fda.gov]

- 7. This compound | 6248-20-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

Methodological & Application

Application Notes: 2,4-Dihydroxy-3-methylbenzaldehyde in Organic Synthesis

Introduction

2,4-Dihydroxy-3-methylbenzaldehyde (CAS No: 6248-20-0) is a highly versatile aromatic aldehyde that serves as a crucial starting material and intermediate in organic synthesis.[1][2] Its structure is distinguished by a benzaldehyde core substituted with two hydroxyl groups at positions 2 and 4, and a methyl group at position 3. This unique arrangement of functional groups—an aldehyde, two phenolic hydroxyls, and a sterically influencing methyl group—allows for a diverse range of chemical transformations. It is a key building block for the synthesis of a variety of heterocyclic compounds, including coumarins, chromones, and Schiff bases, many of which exhibit significant biological and pharmacological properties.[1][3] These derivatives are of substantial interest to researchers in medicinal chemistry and drug development for their potential as anticancer, antioxidant, antibacterial, and anti-inflammatory agents.[4][5]

Synthesis of Coumarin Derivatives via Knoevenagel Condensation

Coumarins are a prominent class of benzopyrones widely found in nature and known for their diverse pharmacological activities. The Knoevenagel condensation provides an efficient route to substituted coumarins by reacting a salicylaldehyde derivative with an active methylene compound.[6][7] this compound serves as an excellent substrate for this reaction, typically leading to the formation of 7-hydroxy-8-methylcoumarin scaffolds.

General Reaction Scheme

The reaction involves the condensation of this compound with an active methylene compound, such as malononitrile or diethyl malonate, catalyzed by a weak base. A subsequent intramolecular cyclization (lactonization) and, in some cases, hydrolysis, yields the final coumarin product.

Caption: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of 7-Hydroxy-8-methyl-3-carboxycoumarin

This protocol is adapted from a similar one-pot synthesis involving Knoevenagel condensation followed by in-situ hydrolysis.[8]

Materials:

-

This compound

-

Malononitrile

-

0.05 M Sodium bicarbonate (NaHCO₃) solution

-

Concentrated Hydrochloric acid (HCl)

-

1 M Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Ethanol for recrystallization

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

pH paper or meter

Procedure:

-

In a 100 mL round-bottom flask, combine finely powdered this compound (1.52 g, 10 mmol) and malononitrile (0.80 g, 12.5 mmol).

-

Add 50 mL of 0.05 M aqueous NaHCO₃ solution to the flask.

-

Stir the mixture vigorously at room temperature for approximately 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the initial condensation, carefully add 1.25 mL of concentrated HCl to the heterogeneous mixture.

-

Attach a reflux condenser and heat the mixture to 90°C, stirring for an additional hour to facilitate hydrolysis of the nitrile group and cyclization.

-

Cool the mixture and then add 20 mL of 1 M aqueous NaHCO₃ solution to dissolve the acidic product.

-

Filter the solution to remove any unreacted starting material or insoluble byproducts.

-

Cool the clear filtrate in an ice bath and acidify to pH 2.0 with concentrated HCl while stirring.

-

A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water and dry it.

-

Recrystallize the crude product from aqueous ethanol to obtain pure 7-Hydroxy-8-methyl-3-carboxycoumarin.

Quantitative Data

The following table summarizes representative data for Knoevenagel condensation reactions to form coumarin derivatives.

| Product | Starting Aldehyde | Active Methylene | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 7-Hydroxy-3-carboxycoumarin | 2,4-Dihydroxybenzaldehyde | Malononitrile | NaHCO₃ / Water | 4.5 | 85 | 248-250 | [8] |

| Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 2,4-Dihydroxybenzaldehyde | Diethyl malonate | Piperidine, Acetic acid / Ethanol | 1.5 | - | - | [8] |

Synthesis of Chromone Derivatives

Chromones (1-benzopyran-4-ones) are isomers of coumarins and form the core structure of many flavonoids.[9] A common synthetic route involves the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an aldehyde to form a chalcone intermediate, which then undergoes oxidative cyclization. Alternatively, direct condensation methods can be employed.

General Reaction Scheme: Synthesis via Chalcone Intermediate

This pathway involves an initial base-catalyzed aldol condensation between a 2-hydroxyacetophenone and this compound to form a chalcone. The chalcone is then cyclized under oxidative conditions to yield the chromone ring system.

Caption: Workflow for chromone synthesis via a chalcone intermediate.

Experimental Protocol: Synthesis of a 2-Aryl-7-hydroxy-8-methylchromone

This protocol is a generalized procedure based on established methods for chromone synthesis.[10]

Materials:

-

This compound

-

A substituted 2'-hydroxyacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

Iodine (I₂)

Equipment:

-

250 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware

Procedure:

Step A: Synthesis of the Chalcone Intermediate

-

Dissolve this compound (10 mmol) and the selected 2'-hydroxyacetophenone (10 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.

-

Add a solution of KOH (20 mmol) in water (5 mL) dropwise to the stirred mixture.

-

Stir the reaction mixture at room temperature for 24 hours. The formation of a solid precipitate indicates product formation.

-

Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Collect the precipitated chalcone by vacuum filtration, wash with water, and dry.

Step B: Oxidative Cyclization to the Chromone

-

Dissolve the dried chalcone (5 mmol) in DMSO (25 mL).

-

Add a catalytic amount of iodine (I₂) (approx. 0.5 mmol) to the solution.

-

Heat the mixture at 120-140°C under reflux for 3-4 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the solid product by filtration, wash thoroughly with a sodium thiosulfate solution to remove excess iodine, and then with water.

-

Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure chromone.

Synthesis of Schiff Bases (Imines)

Schiff bases, or imines, are synthesized by the condensation of a primary amine with an aldehyde or ketone.[4] this compound readily reacts with various primary amines to form Schiff bases. These compounds are particularly valuable as ligands in coordination chemistry and have demonstrated a wide range of biological activities, including potential as anticancer agents by inhibiting Heat Shock Protein 90 (Hsp90).[4][11]

General Reaction Scheme

The synthesis is a straightforward condensation reaction, often catalyzed by a few drops of acid, where the aldehyde reacts with a primary amine to form an imine and water.

References

- 1. This compound | Research Chemical [benchchem.com]

- 2. This compound | C8H8O3 | CID 80395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. ijrpc.com [ijrpc.com]

- 10. researchgate.net [researchgate.net]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 2,4-Dihydroxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 2,4-dihydroxy-3-methylbenzaldehyde. The protocols detailed herein are based on established methods for analogous compounds and are intended to serve as a foundational guide for the exploration of this versatile class of molecules in drug discovery and material science.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a prominent class of organic compounds with a wide array of applications. Those synthesized from substituted salicylaldehydes, such as this compound, are of particular interest due to the presence of hydroxyl groups that can participate in hydrogen bonding and metal chelation, enhancing their biological and chemical properties.[1] The introduction of a methyl group at the 3-position of the benzaldehyde ring can influence the steric and electronic properties of the resulting Schiff base, potentially leading to novel biological activities. These compounds have shown significant promise as antibacterial, antifungal, and anticancer agents.[1]

Synthesis of Schiff Bases

The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. This reaction is often carried out under reflux in an alcoholic solvent, with or without an acid catalyst.[1]

General Reaction Scheme

Caption: General synthesis of Schiff bases.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a generic primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines, amino acids)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Standard laboratory glassware

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, ethanol-water mixture)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve 1.0 equivalent of the primary amine in absolute ethanol.[1]

-

Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the solution of this compound at room temperature.[1]

-

Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate. If not, reduce the solvent volume by rotary evaporation to induce precipitation.[1]

-

Filtration and Washing: Collect the solid product by filtration and wash with cold ethanol to remove unreacted starting materials.[1]

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[1]

-

Drying: Dry the purified Schiff base in a desiccator or a vacuum oven at a moderate temperature.[1]

Characterization of Schiff Bases

The structure of the synthesized Schiff bases can be confirmed using various spectroscopic techniques.

| Technique | Key Observables |

| FTIR Spectroscopy | A characteristic absorption band for the imine group (-C=N) typically appears in the range of 1610-1645 cm⁻¹. The absence of the C=O stretching band from the aldehyde and the N-H stretching bands from the primary amine confirms the reaction's completion. |